molecular formula C4H6Cl2N2O B12358752 2,6-Dichloro-1,3-diazinan-4-one

2,6-Dichloro-1,3-diazinan-4-one

Cat. No.: B12358752
M. Wt: 169.01 g/mol
InChI Key: LBYKDSULFYMAOR-UHFFFAOYSA-N
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Description

2,6-Dichloro-1,3-diazinan-4-one is a heterocyclic compound with a six-membered ring structure containing two chlorine atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-1,3-diazinan-4-one typically involves the chlorination of diazinan-4-one derivatives. One common method includes the reaction of diazinan-4-one with chlorine gas under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as phosphorus pentachloride at elevated temperatures.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The process involves the chlorination of diazinan-4-one in a solvent such as dichloromethane, followed by purification through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-1,3-diazinan-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into less chlorinated derivatives.

    Substitution: Chlorine atoms can be substituted with other functional groups such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide or ammonia.

Major Products

The major products formed from these reactions include various substituted diazinan-4-one derivatives, which can be further utilized in the synthesis of more complex organic molecules.

Scientific Research Applications

2,6-Dichloro-1,3-diazinan-4-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other heterocyclic compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2,6-Dichloro-1,3-diazinan-4-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes by binding to active sites or altering the structure of biomolecules. The exact pathways and targets are still under investigation, but preliminary studies suggest its potential in modulating biochemical pathways related to cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dichloro-5,6-dicyano-1,4-benzoquinone: Known for its high reduction potential and use in oxidative reactions.

    2,4-Dichloro-6-phenyl-1,3,5-triazine: Used in the synthesis of pharmaceuticals and agrochemicals.

    5-Substituted amino-3,6-dichloro-1,2,4-triazines: Exhibits strong herbicidal activity.

Uniqueness

2,6-Dichloro-1,3-diazinan-4-one is unique due to its specific ring structure and the presence of chlorine atoms, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for further research and development.

Properties

Molecular Formula

C4H6Cl2N2O

Molecular Weight

169.01 g/mol

IUPAC Name

2,6-dichloro-1,3-diazinan-4-one

InChI

InChI=1S/C4H6Cl2N2O/c5-2-1-3(9)8-4(6)7-2/h2,4,7H,1H2,(H,8,9)

InChI Key

LBYKDSULFYMAOR-UHFFFAOYSA-N

Canonical SMILES

C1C(NC(NC1=O)Cl)Cl

Origin of Product

United States

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